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Compound of Interest

Compound Name: Brinzolamide-d5

Cat. No.: B563267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity

analysis of Brinzolamide-d5. Brinzolamide-d5 is the deuterated analog of Brinzolamide, a

carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension. The

incorporation of deuterium at the ethylamino side chain offers a valuable tool for

pharmacokinetic studies and as an internal standard in bioanalytical methods.

Synthesis of Brinzolamide-d5
The synthesis of Brinzolamide-d5 is achieved by introducing the deuterated ethylamino-d5

group in the final steps of the synthesis of the core Brinzolamide molecule. The most plausible

and efficient method involves the use of commercially available ethylamine-d5 as the deuterium

source. This approach ensures high isotopic enrichment at the desired positions.

The proposed synthetic pathway commences with the key intermediate, (S)-3,4-dihydro-4-

hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide. This

intermediate is then activated, typically by conversion of the hydroxyl group to a better leaving

group, such as a mesylate or tosylate, followed by nucleophilic substitution with ethylamine-d5.

Experimental Protocol: Synthesis of Brinzolamide-d5
Step 1: Mesylation of (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-

thiazine-6-sulfonamide 1,1-dioxide
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To a solution of (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-

6-sulfonamide 1,1-dioxide (1.0 eq) in a suitable aprotic solvent such as dichloromethane or

tetrahydrofuran at 0 °C, add triethylamine (1.2 eq).

Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture while maintaining the

temperature at 0 °C.

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer

chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude mesylated intermediate.

Step 2: Nucleophilic Substitution with Ethylamine-d5

Dissolve the crude mesylated intermediate in a polar aprotic solvent like acetonitrile or

dimethylformamide.

Add ethylamine-d5 (2.0 eq) to the solution.

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by

TLC or LC-MS.

After completion, cool the reaction mixture to room temperature and pour it into water.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Step 3: Purification of Brinzolamide-d5

The crude Brinzolamide-d5 is purified by column chromatography on silica gel using a

gradient of methanol in dichloromethane as the eluent.
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Combine the fractions containing the pure product and evaporate the solvent under reduced

pressure.

Further purification can be achieved by recrystallization from a suitable solvent system, such

as ethyl acetate/heptane, to yield Brinzolamide-d5 as a white to off-white solid.
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brinzolamide-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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